

Evobrutinib in Multiple Sclerosis: Efficacy & Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Evobrutinib

CAS No.: 1415823-73-2

Cat. No.: S527651

Get Quote

Aspect	Details & Findings	Clinical Implications
Effective Patient Population	Relapsing Multiple Sclerosis (RMS) [1] [2]	Clinical trials focus on this population.
Ineffective Patient Population	Systemic Lupus Erythematosus (SLE); Phase II trial failed to meet primary endpoints [3]	Not recommended for SLE patient selection.

| **Dosing & Efficacy** | - 75 mg twice daily (fasted) or 45 mg twice daily (with food) achieve >95% BTK occupancy, linked to maximal efficacy [4].

- Once-daily dosing fails to maintain sufficient BTK occupancy [4]. | Critical for protocol design; ensures target engagement. | | **Key Efficacy Outcomes** | - Significantly reduces **gadolinium-enhancing (Gd+) lesions** and **new/enlarging T2 lesions** on MRI [5] [6].
- **Annualized Relapse Rate (ARR)**: Phase II showed low ARR (0.11 at 48 weeks), but a large meta-analysis found no significant reduction versus placebo [5]. | Demonstrates strong impact on radiological, but not consistently on clinical, disease activity. | | **Primary Safety Concern | Drug-Induced Liver Injury**: Elevated ALT (>3x ULN in 11.14% of patients); cases led to FDA partial clinical hold on new U.S. patient enrollment [5] [2]. | Mandates baseline liver function tests and regular monitoring. | | **Common Adverse Events** | Nasopharyngitis, transient liver enzyme increases, mild gastrointestinal symptoms [6]. | Generally manageable in a trial setting. |

Frequently Asked Questions for Researchers

What is the core patient selection criteria for **evobrutinib** trials?

The primary criterion is a diagnosis of **Relapsing Multiple Sclerosis (RMS)** [1] [2]. Phase II trials specifically enrolled patients with active disease, as evidenced by MRI lesions. Notably, a phase II trial in patients with autoantibody-positive Systemic Lupus Erythematosus (SLE) failed to demonstrate efficacy, indicating BTK inhibition with **evobrutinib** may not be effective for that population [3].

What is the recommended dosing regimen in clinical protocols?

The pharmacometric analysis identifies two equivalent effective regimens [4]:

- **Evobrutinib 75 mg** taken orally **twice daily** in a fasted state.
- **Evobrutinib 45 mg** taken orally **twice daily** with food (as food increases bioavailability).

Both regimens are designed to maintain $\geq 95\%$ **BTK occupancy** at trough, which is required for maximal efficacy. Once-daily dosing is insufficient [4].

What are the critical safety monitoring protocols?

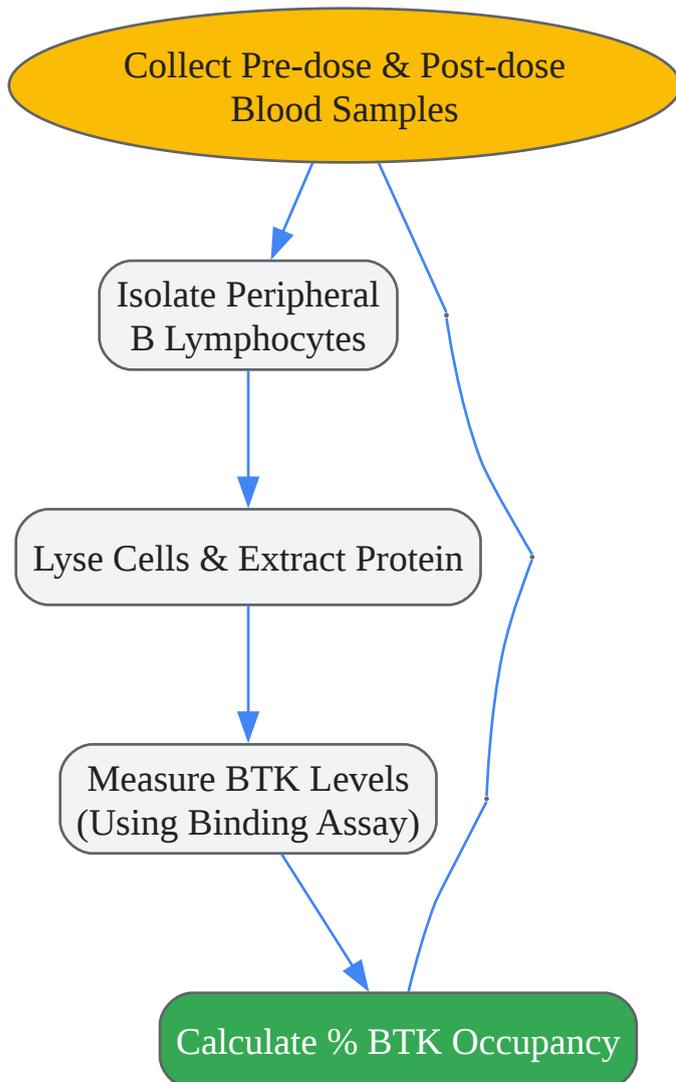
Hepatotoxicity is the most critical safety risk. The protocol must include [5] [2]:

- **Baseline Assessment:** Liver function tests (LFTs), including Alanine Aminotransferase (ALT).
- **Regular Monitoring:** Periodic LFTs throughout the trial.
- **Management Plan:** For patients who develop elevated ALT $>3x$ the Upper Limit of Normal (ULN), protocol should define criteria for dose interruption or discontinuation. In reported cases, liver enzymes normalized after drug cessation [2].

Experimental Guidance & Troubleshooting

Protocol for Verifying Target Engagement (BTK Occupancy)

Measuring BTK occupancy confirms the drug is hitting its intended target. Here is a workflow for this key assay:



[Click to download full resolution via product page](#)

Methodology Details:

- **Sample Collection:** Serial blood samples are collected pre-dose and at scheduled timepoints post-dose (e.g., 4 hours post-dose for peak, and immediately before the next dose for trough) [4].
- **Cell Isolation:** Isolate peripheral blood mononuclear cells (PBMCs), then specifically isolate B lymphocytes (the primary cells expressing BTK).
- **Measurement:** The assay quantifies the proportion of BTK that is covalently bound and inhibited by **evobrutinib**. A common method uses a specific binding assay that distinguishes drug-bound BTK from unbound BTK [4].

- **Calculation:** $\text{BTK Occupancy (\%)} = (1 - (\text{BTK}_{\text{free}} / \text{BTK}_{\text{total}})) \times 100$. The target for efficacy is a **trough occupancy of $\geq 95\%$** before the next dose [4].

Troubleshooting: Inadequate BTK Occupancy

If measured BTK occupancy is below the 95% threshold at trough, consider these factors:

- **Dosing Frequency:** Confirm the patient is adhering to the **twice-daily (BID)** regimen. Once-daily dosing will not maintain sufficient trough levels [4].
- **Food Timing:** For the 45 mg BID regimen, verify that doses are taken **with food** to ensure the ~50% increase in bioavailability [4].
- **Patient Compliance:** Check patient logs or use other methods to confirm adherence to the prescribed dosing schedule.
- **Assay Validation:** Re-verify the accuracy and precision of the BTK occupancy assay reagents and procedure.

Risk Management and Protocol Adherence

The following diagram outlines the core safety monitoring protocol, with a special emphasis on liver function:



Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Clinical Trials Register [clinicaltrialsregister.eu]
2. Initiation of New Patients on Evobrutinib Paused in the U.S. [merckgroup.com]
3. Efficacy and Safety of the Bruton's Tyrosine Kinase Inhibitor ... [pmc.ncbi.nlm.nih.gov]
4. Determination of a clinically effective evobrutinib dose [pmc.ncbi.nlm.nih.gov]
5. Safety and efficacy of Bruton's tyrosine kinase inhibitors in ... [sciencedirect.com]
6. Multiple sclerosis updates and the safety and efficacy of ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Evobrutinib in Multiple Sclerosis: Efficacy & Safety Profile].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b527651#evobrutinib-patient-selection-criteria>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com